2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole
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Description
2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole is a useful research compound. Its molecular formula is C21H23NO2S and its molecular weight is 353.48. The purity is usually 95%.
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Scientific Research Applications
Excited-State Intramolecular Proton Transfer (ESIPT) in Organic Light Emitting Diodes (OLEDs)
The compound featuring a thiazolo[5,4-d]thiazole moiety has been utilized in the study of excited-state intramolecular proton transfer (ESIPT) reactions. This research led to the development of materials capable of tuning white organic light emitting diode (WOLED) emissions through host-polarity adjustments. The reversibility of ESIPT was controlled, showcasing how molecular structure and the media's polarity influence emission spectra, facilitating the tuning from blue to yellow via white-light luminescence (Zhang et al., 2016).
Calcium Antagonists with Antioxidant Activity
Thiazolidinone derivatives have been synthesized and evaluated for their roles as calcium antagonists, exhibiting both Ca(2+) overload inhibition and antioxidant activities. This study illustrates the structure-activity relationships essential for developing compounds with potential therapeutic benefits (Kato et al., 1999).
Aggregation-Induced Emission Enhancement (AIEE)
A novel class of 2-(2'-hydroxyphenyl)benzothiazole-based compounds demonstrated aggregation-induced emission enhancement (AIEE) due to restricted intramolecular motion and facilitated proton transfer in the solid state. This finding is significant for developing new photoluminescent materials (Qian et al., 2007).
Antimicrobial and Antifungal Activities
Thiazole derivatives have been explored for their antimicrobial and antifungal properties. For example, novel 1,3,4-thiadiazole derivatives demonstrated significant activity against various microbial strains, providing a foundation for developing new antimicrobial agents (Noolvi et al., 2016). Additionally, Schiff base ligands derived from imino-4-methoxyphenol thiazole showed moderate activity against selected bacteria and fungi, indicating their potential in antimicrobial treatment (Vinusha et al., 2015).
Molecular Docking and Quantum Chemical Calculations
The compound "4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol" has been studied through molecular docking and quantum chemical calculations. This research sheds light on the molecular structure, spectroscopic data, and potential biological effects, providing insights into the design of new therapeutic agents (Viji et al., 2020).
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2S/c1-21(2,3)17-11-9-16(10-12-17)14-24-20-22-13-19(25-20)15-23-18-7-5-4-6-8-18/h4-13H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYULBSUFXHRDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=NC=C(S2)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.